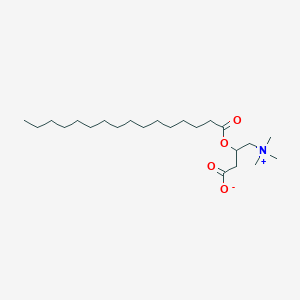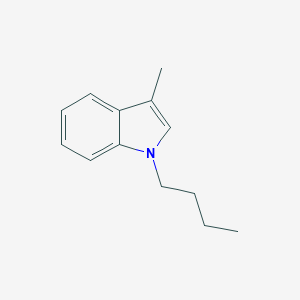
1-Butyl-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylindole, also known as BMI, is a heterocyclic organic compound with a fused indole and alkyl chain. It is a member of the indole family, which is a class of organic compounds that are widely distributed in nature and have a variety of biological activities. BMI has gained significant attention in recent years due to its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of 1-Butyl-3-methylindole is not fully understood, but it is believed to involve the interaction of the indole ring with various receptors and enzymes in the body. 1-Butyl-3-methylindole has been shown to bind to the serotonin receptor and the adenosine receptor, which are involved in the regulation of mood and sleep. 1-Butyl-3-methylindole has also been shown to inhibit the activity of certain enzymes, including monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
1-Butyl-3-methylindole has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell growth and proliferation, and the modulation of neurotransmitter levels in the brain. 1-Butyl-3-methylindole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
1-Butyl-3-methylindole has several advantages for use in lab experiments, including its high stability and solubility in a variety of solvents. However, 1-Butyl-3-methylindole also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 1-Butyl-3-methylindole, including the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the investigation of its interactions with various receptors and enzymes in the body. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butyl-3-methylindole and its potential effects on human health and disease.
Synthesis Methods
1-Butyl-3-methylindole can be synthesized through a variety of methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the palladium-catalyzed coupling reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an alkyl or aryl boronic acid in the presence of a palladium catalyst.
Scientific Research Applications
1-Butyl-3-methylindole has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a ligand for metal catalysis, and as a building block for the synthesis of complex organic molecules. 1-Butyl-3-methylindole has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
CAS RN |
1914-00-7 |
|---|---|
Product Name |
1-Butyl-3-methylindole |
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-butyl-3-methylindole |
InChI |
InChI=1S/C13H17N/c1-3-4-9-14-10-11(2)12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
RJCJMSHDEGLHRT-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C |
synonyms |
1-Butyl-3-methyl-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



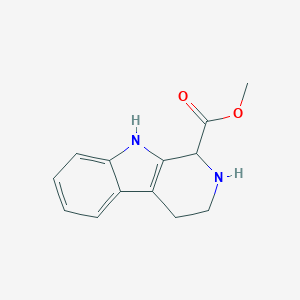

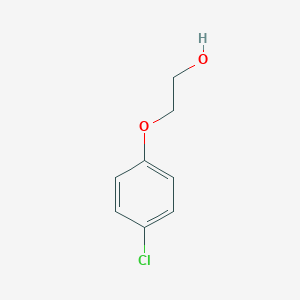
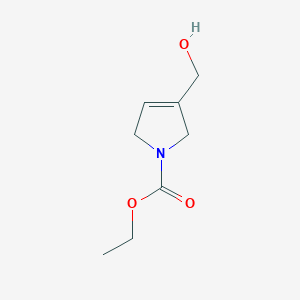
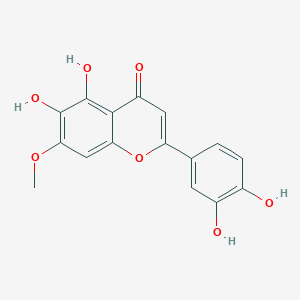
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)





